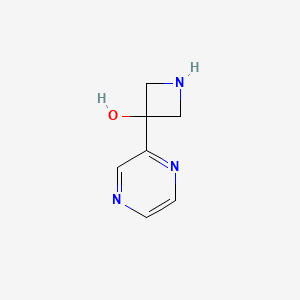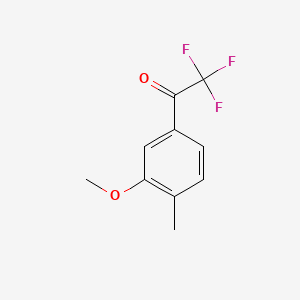
2,2,2-Trifluoro-1-(3-methoxy-4-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(3-methoxy-4-methylphenyl)ethanone: is an organic compound with the molecular formula C10H9F3O2 It is a derivative of acetophenone, where the phenyl ring is substituted with a trifluoromethyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2,2,2-Trifluoro-1-(3-methoxy-4-methylphenyl)ethanone typically begins with 2,2,2-trifluoroacetophenone and 3-methoxy-4-methylphenyl derivatives.
Reaction Conditions: The reaction involves the use of a base, such as sodium hydroxide, and methanol as a solvent.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2,2-Trifluoro-1-(3-methoxy-4-methylphenyl)ethanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: Used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides.
Polymer Synthesis: Involved in the synthesis of new fluorinated polymers with high thermal stability and good film-forming properties.
Biology and Medicine:
Drug Development:
Industry:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-methoxy-4-methylphenyl)ethanone involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in drug design and development .
Comparison with Similar Compounds
4-(Trifluoroacetyl)toluene:
2,2,2-Trifluoro-1-(3-fluoro-2-methoxy-4-methylphenyl)ethanone: Another derivative with a similar backbone but different substituents on the phenyl ring.
Uniqueness:
Substituent Position: The position of the methoxy and methyl groups on the phenyl ring in 2,2,2-Trifluoro-1-(3-methoxy-4-methylphenyl)ethanone provides unique reactivity and properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H9F3O2 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-methoxy-4-methylphenyl)ethanone |
InChI |
InChI=1S/C10H9F3O2/c1-6-3-4-7(5-8(6)15-2)9(14)10(11,12)13/h3-5H,1-2H3 |
InChI Key |
AZMVZIMIFZRUKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl[2-(pyridin-2-yl)propan-2-yl]amine](/img/structure/B15310358.png)
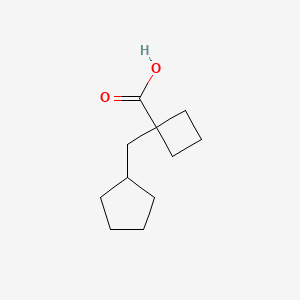
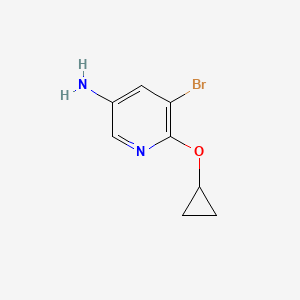
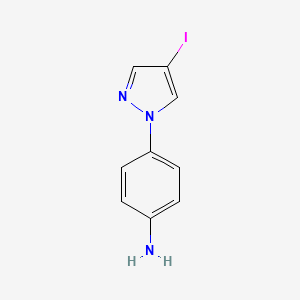
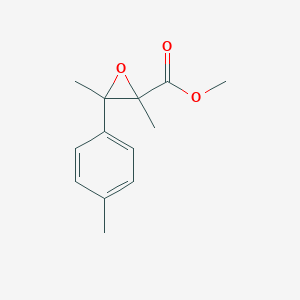
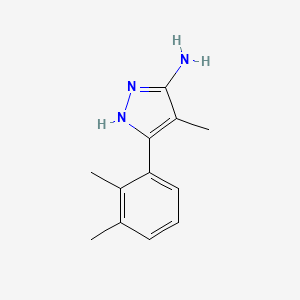
![3-[(2,5-Dimethylphenyl)methyl]azetidine](/img/structure/B15310402.png)

![3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylicacid](/img/structure/B15310407.png)
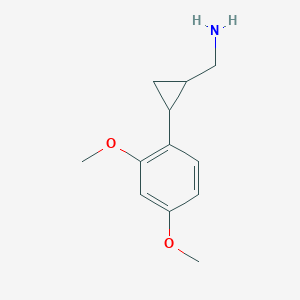
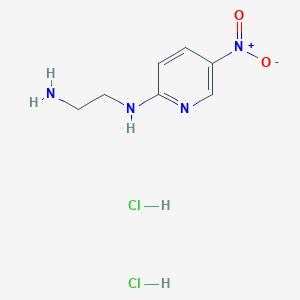
![5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B15310442.png)
